molecular formula C18H16F2N4O4S B14928209 methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate

methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate

Cat. No.: B14928209
M. Wt: 422.4 g/mol
InChI Key: PFOKHIZEEJVFEQ-ZVBGSRNCSA-N
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Description

METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a furan ring, and various functional groups such as difluoromethyl and methylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Difluoromethyl and Methylsulfanyl Groups: These groups are introduced through nucleophilic substitution reactions using reagents such as difluoromethyl halides and methylsulfanyl compounds.

    Coupling with the Furan Ring: The final step involves coupling the triazole derivative with a furan derivative through a condensation reaction, often catalyzed by a base or acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-THIOPHENE: Similar structure but with a thiophene ring instead of a furan ring.
  • **METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-PYRIDINE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H16F2N4O4S

Molecular Weight

422.4 g/mol

IUPAC Name

methyl 5-[[3-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H16F2N4O4S/c1-26-17(25)14-7-6-13(28-14)10-27-12-5-3-4-11(8-12)9-21-24-16(15(19)20)22-23-18(24)29-2/h3-9,15H,10H2,1-2H3/b21-9+

InChI Key

PFOKHIZEEJVFEQ-ZVBGSRNCSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=NN3C(=NN=C3SC)C(F)F

Origin of Product

United States

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